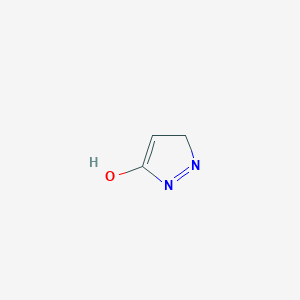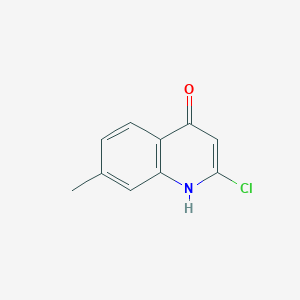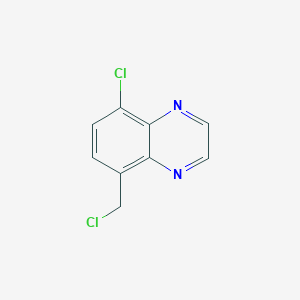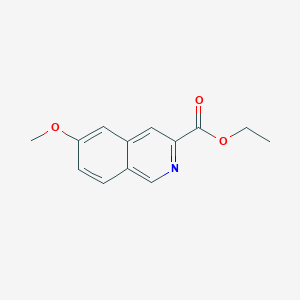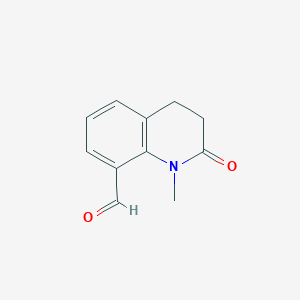
3-(tert-Butyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-5-fluoropyridine is an organic compound that belongs to the class of fluoropyridines. This compound features a pyridine ring substituted with a tert-butyl group at the 3-position and a fluorine atom at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-fluoropyridine typically involves the introduction of the tert-butyl and fluorine substituents onto a pyridine ring. One common method involves the use of tert-butyl lithium and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl and fluorine groups in a controlled manner, enhancing the overall sustainability and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-5-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and other interactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and selectivity for its targets, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
3-(tert-Butyl)-5-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
3-(tert-Butyl)-5-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-(tert-Butyl)-5-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding interactions, making it particularly valuable in various applications .
Eigenschaften
Molekularformel |
C9H12FN |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
3-tert-butyl-5-fluoropyridine |
InChI |
InChI=1S/C9H12FN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
InChI-Schlüssel |
LQPBCTIYMIBHNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CN=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


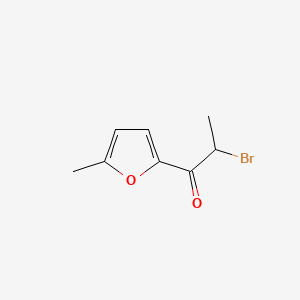
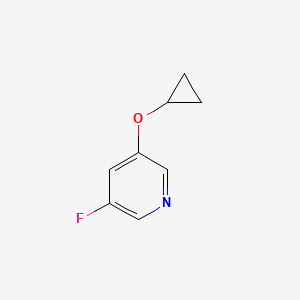
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)

![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
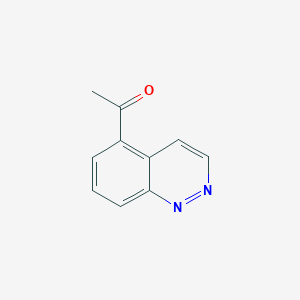

![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)

